molecular formula C20H19ClN2O2S2 B2482289 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893126-26-6

2-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2482289
CAS RN: 893126-26-6
M. Wt: 418.95
InChI Key: WXZKVMMRSZROPZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs, including a chlorobenzo[b]thiophene moiety, a carboxamide group, and a tetrahydrocyclohepta[b]thiophene ring. These structural features suggest that the compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the chlorobenzo[b]thiophene moiety and the carboxamide group. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions, condensation reactions, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the chlorobenzo[b]thiophene moiety could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability properties .

Scientific Research Applications

Anti-Inflammatory Activity: Thiophene-based compounds have demonstrated anti-inflammatory effects. They may inhibit inflammatory pathways and reduce inflammation-related symptoms.

Anti-Cancer Potential: Certain thiophene derivatives exhibit anti-cancer activity by interfering with cancer cell growth, proliferation, and metastasis. Researchers continue to explore their potential as novel chemotherapeutic agents.

Anti-Fungal Agents: Thiophenes have shown promise as anti-fungal agents, inhibiting the growth of pathogenic fungi. These compounds could be valuable in treating fungal infections.

Anti-Anxiety and Anti-Psychotic Effects: Some thiophene derivatives possess anxiolytic and anti-psychotic properties. They may modulate neurotransmitter systems and alleviate anxiety-related symptoms.

Kinase Inhibition: Thiophenes can inhibit specific kinases involved in cellular signaling pathways. Targeted kinase inhibition is crucial for drug development, especially in cancer therapy.

Estrogen Receptor Modulation: Certain thiophene-based molecules interact with estrogen receptors, making them potential candidates for hormone-related disorders.

Anti-Arrhythmic Activity: Thiophenes may stabilize cardiac rhythms by affecting ion channels. Their anti-arrhythmic properties are of interest to cardiovascular researchers.

Material Science and Industry

Beyond medicinal applications, thiophenes play essential roles in material science and industry:

Organic Semiconductors: Thiophene derivatives contribute to the development of organic semiconductors. These materials find applications in electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors: Thiophene-mediated molecules serve as effective corrosion inhibitors. They protect metal surfaces from degradation caused by chemical reactions with their environment .

Future Directions

Given the lack of information on this specific compound, future research could focus on synthesizing the compound and studying its physical and chemical properties, as well as its potential biological activity .

properties

IUPAC Name

2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S2/c1-22-18(24)15-11-7-3-2-4-9-13(11)27-20(15)23-19(25)17-16(21)12-8-5-6-10-14(12)26-17/h5-6,8,10H,2-4,7,9H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZKVMMRSZROPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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